N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves specific pathways designed to introduce functional groups into the benzamide core structure. Techniques such as palladium-mediated C(sp3)-H bond activation have been used to produce N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides, highlighting a method that could potentially be adapted for the synthesis of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride (Chen et al., 2023).

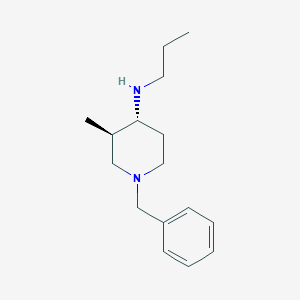

Molecular Structure Analysis

Understanding the molecular structure of benzamide derivatives, such as this compound, involves examining the arrangement of atoms and functional groups within the molecule. Crystallographic studies provide insights into the geometry and conformational preferences of similar compounds, aiding in the prediction of the structural characteristics of our compound of interest (Artheswari et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including nucleophilic substitutions and cyclization, which are pivotal for modifying their chemical properties. The reactivity patterns of such compounds can shed light on the chemical behavior of this compound (Adhami et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, play a crucial role in the application and handling of chemical compounds. Studies on similar benzamide derivatives reveal the importance of these properties in the development of pharmaceuticals and materials science (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other compounds, are essential for understanding the compound's behavior in biological systems or chemical reactions. Analyses of benzamide derivatives provide a foundation for predicting the reactivity and interactions of this compound in various environments (Jacobs et al., 2013).

Scientific Research Applications

Biochemical Significance and Drug Discovery

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride has been explored in the context of biochemical research and drug discovery. For instance, it is often used as a scaffold in medicinal chemistry for the development of new pharmacologically active molecules. Its unique structural features allow it to interact with various biological targets, which can be exploited in designing drugs with improved efficacy and specificity. Studies have shown that derivatives of this compound exhibit a range of biological activities, highlighting its utility in the synthesis of novel therapeutics (Giovanna Li Petri et al., 2021).

Role in Chemical Biology

In chemical biology, this compound serves as a key molecule for studying protein-ligand interactions and understanding the molecular basis of disease. Its ability to bind specific biological targets makes it an invaluable tool for probing the function of enzymes and receptors, thereby contributing to the identification of new therapeutic targets. Research in this area focuses on elucidating the mechanisms by which this compound and its derivatives modulate biological pathways, which is crucial for the development of drugs targeting specific cellular processes (M. Usman et al., 2023).

Applications in Molecular Imaging

This compound's derivatives are also being investigated for their potential in molecular imaging, particularly in the detection and monitoring of diseases such as cancer and neurological disorders. By modifying its structure, researchers can create molecules that specifically target diseased cells, making it possible to visualize pathological processes in vivo with high precision. This application is particularly promising for early disease detection and monitoring the efficacy of therapeutic interventions, thereby facilitating personalized medicine approaches (A. Nordberg, 2007).

Mechanism of Action

Target of Action

Solvent Red 119, also known as N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, is primarily used as a dye. Its primary targets are various materials that require coloring, such as plastic coatings, leather finishes, wood stains, stationery ink, printing ink, baking finishes, aluminum foil coloring, and hot stamping foil coloring .

Mode of Action

The mechanism of action in dyeing involves the interaction between Solvent Red 119 molecules and the material being dyed, resulting in the absorption and reflection of specific wavelengths of light . This interaction changes the color of the material, giving it a yellowish-red appearance .

Pharmacokinetics

It is known to have good solubility in solvents , which aids in its application as a dye.

Result of Action

The result of Solvent Red 119’s action is a change in color of the target material. The dye has good light and heat fastness, meaning it retains its color well when exposed to light and heat . This makes it suitable for use in a variety of industrial applications.

Action Environment

The efficacy and stability of Solvent Red 119 can be influenced by environmental factors such as light and heat. It is known to have good light and heat fastness , meaning it retains its color well under these conditions. It is also soluble in various organic solvents, which can affect its application and the resulting color intensity .

properties

IUPAC Name |

N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13;/h4-6,9,13,15H,3,7-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKOTWNXVJULFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676559 | |

| Record name | N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1223748-27-3, 12237-27-3 | |

| Record name | Benzamide, N-ethyl-N-methyl-3-(3-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Red 119 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propionic acid-[3]pyridylmethyl ester](/img/no-structure.png)

![tert-butyl 4-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B1149044.png)

![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)